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Abstract
Selvigaltin, also known as GB1211, is a potent and orally active small molecule inhibitor of

galectin-3.[1][2] Galectin-3 is a β-galactoside-binding lectin implicated in a wide range of

pathological processes, including inflammation, fibrosis, and cancer.[3] Selvigaltin is currently

under clinical investigation for the treatment of liver fibrosis, cirrhosis, and various cancers.[4]

[5] This technical guide provides a comprehensive overview of the chemical structure,

properties, and biological activity of Selvigaltin, with a focus on its mechanism of action and

therapeutic potential. Detailed experimental protocols and data are presented to support further

research and development of this promising therapeutic agent.

Chemical Structure and Physicochemical Properties
Selvigaltin is a novel α-D-galactopyranoside with aromatic substitutions at the 1- and 3-

positions.[3] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of Selvigaltin
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Property Value Reference

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(5-

bromo-3-pyridinyl)sulfanyl]-6-

(hydroxymethyl)-4-[4-(3,4,5-

trifluorophenyl)triazol-1-

yl]oxane-3,5-diol

[6]

Synonyms GB1211, GB-1211 [2][7]

Molecular Formula C₁₉H₁₆BrF₃N₄O₄S [6]

Molecular Weight 533.32 g/mol [7]

CAS Number 1978336-95-6 [6]

Appearance Solid [7]

Solubility 10 mM in DMSO [7]

Biological Activity and Pharmacokinetics
Selvigaltin is a highly potent and selective inhibitor of galectin-3. It has demonstrated

significant anti-fibrotic and anti-inflammatory effects in preclinical models and is currently being

evaluated in clinical trials.

Table 2: Biological Activity of Selvigaltin

Parameter Value Species/System Reference

IC₅₀ (Galectin-3) 12 nM Rabbit [1]

Binding Kd (Galectin-

3)
25 nM Human [7]

Selectivity
>100-fold over

Galectin-1
[7]

IC₅₀ (Galectin-3

expression)
220.3 nM

Human monocyte

THP1 cells
[7]
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Pharmacokinetics:

Selvigaltin is orally bioavailable.[1] In a phase 1 clinical trial in healthy participants, single and

multiple oral doses of Selvigaltin were well-tolerated. Following oral administration, maximum

plasma concentrations were reached at a median of 1.75–4 hours post-dose, with a mean half-

life of 11–16 hours. Steady-state was achieved within 3 days of multiple dosing. Approximately

30% of the administered dose was excreted unchanged in the urine. While food delayed

absorption by about 2 hours, it did not significantly affect systemic exposure.

Mechanism of Action: Inhibition of Galectin-3
Signaling
Galectin-3 plays a crucial role in the pathogenesis of fibrosis by promoting the activation of

myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.

Galectin-3 exerts its pro-fibrotic effects in part by potentiating the signaling of Transforming

Growth Factor-beta (TGF-β), a key cytokine in fibrosis.

Selvigaltin, as a galectin-3 inhibitor, disrupts this pro-fibrotic signaling cascade. The proposed

mechanism of action involves the inhibition of galectin-3's interaction with cell surface

glycoproteins, thereby preventing the formation of galectin-glycoprotein lattices that are critical

for the clustering and activation of signaling receptors, including the TGF-β receptor.
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Click to download full resolution via product page

Caption: Selvigaltin inhibits Galectin-3, disrupting TGF-β signaling and pro-fibrotic gene

expression.

Preclinical and Clinical Development
Selvigaltin has demonstrated efficacy in various preclinical models of fibrosis and is currently

in clinical development for several indications.

Preclinical Studies
A key preclinical study investigated the efficacy of Selvigaltin in a high-fat diet (HFD)-induced

rabbit model of metabolic-associated steatohepatitis (MASH). In this model, Selvigaltin
treatment led to a significant reduction in liver inflammation and fibrosis.

Table 3: Effects of Selvigaltin in a Rabbit Model of MASH
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Biomarker
Effect of Selvigaltin
Treatment

Reference

Liver Function

Aspartate Aminotransferase

(AST)
Reduced [8]

Alanine Aminotransferase

(ALT)
Reduced [8]

Bilirubin Reduced [8]

Inflammation

Inflammatory Cell Foci Reduced [8]

Interleukin-6 (IL-6) mRNA Decreased [8]

Fibrosis

Collagen Deposition (PSR,

SHG)
Reduced [8]

Transforming Growth Factor-

β3 (TGFβ3) mRNA
Decreased [8]

Snail Family Transcriptional

Repressor 2 (SNAI2) mRNA
Decreased [8]

Clinical Trials
Selvigaltin is being evaluated in multiple clinical trials for various indications, including:

Liver Cirrhosis: A Phase 2 clinical trial is assessing the efficacy and safety of Selvigaltin in

patients with liver cirrhosis.

Metastatic Melanoma and Head and Neck Squamous Cell Carcinoma: Selvigaltin is being

investigated as a potential treatment for these cancers.[4]

Non-Small Cell Lung Cancer: The therapeutic potential of Selvigaltin in this indication is also

under investigation.
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Experimental Protocols
High-Fat Diet-Induced Rabbit Model of Metabolic-
Associated Steatohepatitis (MASH)
This protocol provides a detailed methodology for inducing MASH in rabbits, a model used to

evaluate the anti-fibrotic efficacy of Selvigaltin.

Objective: To induce liver inflammation and fibrosis in rabbits through a high-fat diet to mimic

human MASH.

Materials:

Male New Zealand White rabbits

Standard rabbit chow (Regular Diet - RD)

High-Fat Diet (HFD)

Vehicle control

Selvigaltin (or other test compounds)

Equipment for oral gavage, blood collection, and tissue harvesting

Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome, Picrosirius Red)

RT-PCR equipment and reagents

Procedure:

Acclimatization: House rabbits in individual cages under standard conditions (12-hour

light/dark cycle, controlled temperature and humidity) for at least one week with ad libitum

access to water and a regular diet.

Induction of MASH:
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Randomly assign rabbits to different experimental groups (e.g., RD/vehicle, HFD/vehicle,

HFD/Selvigaltin at various doses).

Feed the HFD group a high-fat diet for a specified period (e.g., 8-12 weeks) to induce

steatohepatitis and fibrosis. The RD group continues to receive a standard diet.

Treatment:

Following the induction period, administer Selvigaltin or vehicle orally (p.o.) via gavage at

the predetermined doses and frequency (e.g., daily, 5 days a week) for the specified

treatment duration (e.g., 4 weeks).

Monitoring and Sample Collection:

Monitor animal health and body weight regularly throughout the study.

Collect blood samples at baseline and at specified time points for analysis of liver function

markers (AST, ALT, bilirubin) and other metabolic parameters.

Termination and Tissue Analysis:

At the end of the study, euthanize the animals and harvest the liver and other relevant

tissues.

Perform histopathological analysis of liver sections stained with H&E, Masson's trichrome,

and Picrosirius Red to assess steatosis, inflammation, and fibrosis.

Conduct quantitative analysis of gene expression (e.g., IL-6, TGFβ3, SNAI2, collagen) in

liver tissue using RT-PCR.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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